REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[CH:13]=C[O:15][C:11]=2[CH:10]=[C:9]2[C:4]=1[C:5](=[O:18])[CH2:6][C:7]([CH3:17])([CH3:16])[O:8]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:38]=[O+][O-]>ClCCl>[OH:15][C:11]1[CH:10]=[C:9]2[C:4]([C:5](=[O:18])[CH2:6][C:7]([CH3:17])([CH3:16])[O:8]2)=[C:3]([O:2][CH3:1])[C:12]=1[CH:13]=[O:38]
|
Name
|
4-methoxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC1=C2C(CC(OC2=CC2=C1C=CO2)(C)C)=O
|
Name
|
|
Quantity
|
666 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for another two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is flushed out with oxygen
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue that remains is purified on a silica gel column (mobile phase: cyclohexane/ethyl acetate 5:1) This gives 370 mg (72% of theory) of the title compound
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=C2C(CC(OC2=C1)(C)C)=O)OC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |